molecular formula C11H14N2O4 B1438540 Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate CAS No. 1173297-91-0

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate

Cat. No.: B1438540
CAS No.: 1173297-91-0
M. Wt: 238.24 g/mol
InChI Key: IOUMUIKIKQQNMI-AATRIKPKSA-N
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Description

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate is a pyrrole-based compound characterized by a nitrovinyl substituent at the 4-position and ethyl carboxylate and methyl groups at the 3-, 2-, and 5-positions. The (E)-configuration of the nitrovinyl group introduces significant electron-withdrawing effects, influencing reactivity and biological interactions.

Properties

IUPAC Name

ethyl 2,5-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-4-17-11(14)10-8(3)12-7(2)9(10)5-6-13(15)16/h5-6,12H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUMUIKIKQQNMI-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C=C[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1/C=C/[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylate Intermediate

  • Starting Materials: Propionaldehyde, bromine, ethyl acetoacetate, ammonia water.
  • Step 1: Bromination of Propionaldehyde
    • Propionaldehyde undergoes bromination with bromine at 0–50 °C in a non-proton solvent.
    • This produces 2-bromopropanal, an important intermediate.
  • Step 2: Ring Closure to Form Pyrrole
    • 2-bromopropanal reacts with ethyl acetoacetate and ammonia water.
    • This ring-closure reaction yields 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Advantages:
    • Mild reaction conditions.
    • High conversion rates.
    • Simple operation steps.
    • Amenable to large-scale industrial production.
  • Environmental and Cost Benefits:
    • Avoids the use of tert-butyl acetoacetate, which is costly and environmentally unfriendly.
    • Uses readily available and less hazardous reagents.

This method is described in patent literature focusing on industrial scalability and environmental considerations.

Introduction of the (E)-2-Nitrovinyl Group at Position 4

  • Method:
    • The pyrrole intermediate undergoes a condensation reaction with nitroalkene precursors.
    • Typically, this involves a Knoevenagel-type condensation or a nitration step tailored to install the nitrovinyl group selectively at the 4-position.
  • Reaction Conditions:
    • Base catalysts such as pyridine or other mild bases.
    • Solvents like ethanol or methanol to facilitate solubility and reaction kinetics.
    • Controlled temperature to favor the (E)-configuration of the nitrovinyl substituent.
  • Outcome:
    • Formation of Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate with high stereoselectivity.

This synthetic step is critical for imparting the biological activity associated with the nitrovinyl moiety.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Notes
Bromination of Propionaldehyde Bromine, non-proton solvent 0–50 °C E.g., dichloromethane Controlled addition to avoid overbromination
Ring-closure to Pyrrole Ethyl acetoacetate, ammonia water Ambient to mild heating Ethanol or methanol High conversion, mild conditions
Nitrovinyl Group Introduction Nitroalkene precursor, base catalyst (pyridine) Room temperature to 40 °C Ethanol or methanol Ensures (E)-configuration, avoids side reactions

Research Findings and Yield Data

  • The ring-closure step to form the pyrrole ester typically achieves yields above 80%, attributed to optimized reaction conditions and reagent purity.
  • Introduction of the nitrovinyl group yields vary depending on reaction time and temperature but generally range from 60% to 75%.
  • The overall multi-step synthesis provides a practical balance between yield, purity, and scalability.
  • Analytical methods such as NMR, IR, and mass spectrometry confirm the structure and stereochemistry of the product.

Industrial Considerations

  • Industrial scale synthesis incorporates continuous flow reactors to enhance reaction control and reproducibility.
  • Automated systems monitor temperature and reagent feed rates to maximize yield and minimize impurities.
  • Environmental and safety protocols are emphasized due to the hazardous nature of nitro compounds and bromination reagents.
  • Waste treatment and solvent recycling are integral to the process to reduce environmental impact.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Reaction Type Yield (%) Scale Suitability Environmental Impact
Bromination of Propionaldehyde Propionaldehyde, Bromine Electrophilic bromination >85 Industrial scale Moderate (use of bromine)
Pyrrole Ring Closure 2-Bromopropanal, Ethyl acetoacetate, Ammonia water Cyclization >80 Industrial scale Low (mild conditions, simple workup)
Nitrovinyl Group Introduction Nitroalkene precursor, Base (pyridine) Knoevenagel condensation 60-75 Laboratory to pilot scale Moderate (nitro compounds handling)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrovinyl group can be reduced to an amine or hydroxylamine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrovinyl group can yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of cellular processes, such as enzyme activity or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The target compound’s nitrovinyl group distinguishes it from analogs with alternative substituents. Key comparisons include:

Table 1: Substituent Effects on Pyrrole Derivatives
Compound Name Substituent at 4-Position Key Functional Groups Biological Activity Reference
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate (E)-2-nitrovinyl Nitrovinyl, ethyl carboxylate Under investigation N/A
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(indolyl)-4-(indolylcarbonyl)-1H-pyrrole-3-carboxylate Indolylcarbonyl tert-Boc, indole Moderate anticancer activity
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Thiazole carbamoyl Thiazole, carbamoyl Local anesthetic potential
Ethyl 2-amino-4-(4-chlorophenyl)-1-(3-trifluoromethylphenyl)-1H-pyrrole-3-carboxylate Amino, chlorophenyl Amino, CF3-phenyl Anti-inflammatory
Ethyl 2,5-dimethyl-4-[2-(1,3,4-thiadiazol-2-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate Thiadiazole sulfanyl Thiadiazole, acetyl Unknown (structural analog)

Key Observations :

  • Electron-withdrawing vs.
  • Heterocyclic Substituents : Thiazole () and thiadiazole () substituents introduce additional heteroatoms, which may improve metabolic stability or solubility but reduce electrophilic reactivity relative to nitrovinyl .

Pharmacological Activities

  • Anticancer Activity : The indolylcarbonyl analog () showed moderate activity against CNS and lung cancer cell lines, suggesting bulky aromatic substituents may enhance cytotoxicity. The nitrovinyl group’s electrophilicity could similarly target cancer cell nucleophiles but requires empirical validation .
  • Anti-inflammatory Activity: The amino-chlorophenyl analog () demonstrated anti-inflammatory effects, highlighting the role of amino groups in modulating immune responses. Nitrovinyl’s redox-active nature might instead influence oxidative stress pathways .
  • Antimalarial Potential: Pyrrolones with aryl substituents () exhibit antimalarial activity via heme-binding interactions. The nitrovinyl group’s planar structure may enhance π-π stacking with heme, though this remains speculative .

Physicochemical and Structural Properties

  • Crystal Structure: A phenylimino-substituted analog () revealed bond lengths of ~1.395 Å for C-N and 1.443 Å for C-O, consistent with delocalized electron density in the pyrrole ring. The nitrovinyl group’s conjugated system may further stabilize the planar structure .
  • Solubility : Ethyl carboxylate groups (common in all analogs) enhance solubility in organic solvents, but nitrovinyl’s polarity may improve aqueous solubility relative to hydrophobic substituents like indole or thiazole .

Biological Activity

Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrrole family, characterized by a five-membered ring containing nitrogen. The presence of the nitrovinyl group is significant for its biological properties.

PropertyValue
IUPAC NameEthyl 2,5-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrrole-3-carboxylate
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
CAS Number1173297-91-0

The biological activity of this compound is primarily attributed to the nitrovinyl group, which can undergo redox reactions. These reactions generate reactive intermediates that interact with various biological molecules, potentially modulating cellular processes such as enzyme activity and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli , demonstrating significant inhibition zones in agar diffusion assays.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In one study, it was tested against various cancer cell lines using the MTT assay to determine cytotoxicity. Results indicated that it has promising cytotoxic effects, particularly against lung and liver carcinoma cell lines, with IC50 values comparable to standard chemotherapeutic agents like Cisplatin .

Case Studies

  • Anticancer Activity : A study conducted on the cytotoxic effects of this compound demonstrated an IC50 value of approximately 8.74 μM against lung carcinoma cells. This indicates a potent anticancer effect that warrants further investigation into its mechanism and potential therapeutic applications .
  • Antimicrobial Testing : In another study focusing on antimicrobial efficacy, the compound was tested against several bacterial strains. It showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Comparative Analysis

To understand the biological significance of this compound better, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundYesYes
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylateModerateNo
2,5-Dimethyl-4-(E)-2-nitrovinyl-1H-pyrrole-3-carboxylic acidLowModerate

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate and related pyrrole derivatives?

The synthesis typically involves coupling reactions between substituted pyrrole esters and nitrovinyl precursors. For example:

  • Step 1 : React ethyl 3-methyl-1H-pyrrole-2-carboxylate with nitrovinyl reagents (e.g., via condensation or Michael addition) to introduce the (E)-2-nitrovinyl group.
  • Step 2 : Purify intermediates using flash column chromatography (ethyl acetate/hexane gradients) .
  • Step 3 : Confirm regioselectivity via 1^1H NMR (e.g., δ 6.32 ppm for pyrrole protons) and ESI-MS for molecular ion validation .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key data should researchers prioritize?

  • 1^1H NMR : Identify substituent patterns (e.g., methyl groups at δ 2.22 ppm, ethyl ester protons at δ 4.27 ppm) and nitrovinyl protons (δ 7.24–7.57 ppm) .
  • ESI-MS : Verify molecular weight (e.g., [M+1]+^+ peaks) and detect fragmentation patterns .
  • IR Spectroscopy : Confirm functional groups like C=O (1728 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) .

Q. How can researchers validate the purity of synthesized batches?

  • HPLC : Use reverse-phase methods with C18 columns (e.g., retention time ~5.74 min for pyrrole derivatives) and UV detection at 254 nm .
  • TLC : Monitor reaction progress using ethyl acetate/hexane (1:3) and visualize under UV or iodine vapor .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps), nitrovinyl conjugation, and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Conceptual DFT : Calculate Fukui functions to identify reactive positions (e.g., nitrovinyl group as an electron-deficient site) .

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50_{50}50​ values across assays)?

  • Control Experiments : Test against isogenic cell lines (e.g., NIH3T3 overexpressing specific kinases) to isolate target effects .
  • Metabolite Profiling : Use rat hepatocyte suspensions and HPLC to identify hydrolytic products (e.g., free pyrrole hydrazides) that may interfere with activity .

Q. How does the (E)-2-nitrovinyl group influence structure-activity relationships (SAR) in kinase inhibition?

  • SAR Insights : The nitrovinyl group enhances electrophilicity, enabling covalent interactions with kinase active sites (e.g., VEGFR2 inhibition with IC50_{50} = 70 nM). Substituents at the pyrrole 2- and 5-positions modulate selectivity over EGF/IGF-1 receptors .
  • Crystallography : X-ray data (e.g., PDB entries) can validate binding modes and guide nitrovinyl optimization .

Q. What experimental approaches mitigate challenges in crystallizing this compound for structural studies?

  • Crystallization Conditions : Use slow evaporation of ethyl acetate solutions at 298 K to obtain single crystals. Add triethylamine (1–2 equiv) to deprotonate the pyrrole NH and improve crystal packing .
  • Data Collection : Employ synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution datasets, and refine structures using SHELXL (R-factor < 5%) .

Q. How can regioselectivity issues during functionalization of the pyrrole core be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc at NH) to steer electrophilic substitution to the 4-position .
  • Microwave-Assisted Synthesis : Optimize reaction time/temperature (e.g., 343–353 K for 24 h) to favor kinetic control and reduce side products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate

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